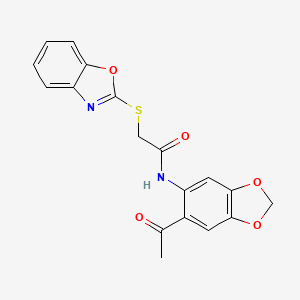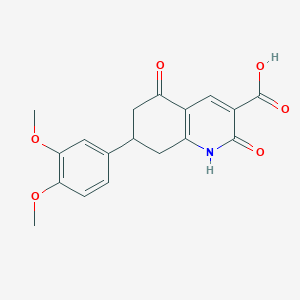![molecular formula C17H16FNO2 B4819012 2-[(4-fluorobenzylidene)(oxido)amino]-2-methyl-1-phenyl-1-propanone](/img/structure/B4819012.png)
2-[(4-fluorobenzylidene)(oxido)amino]-2-methyl-1-phenyl-1-propanone
Descripción general
Descripción
2-[(4-fluorobenzylidene)(oxido)amino]-2-methyl-1-phenyl-1-propanone, also known as FBOAP, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. FBOAP belongs to the class of chalcones, which are known for their diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties.
Mecanismo De Acción
The mechanism of action of 2-[(4-fluorobenzylidene)(oxido)amino]-2-methyl-1-phenyl-1-propanone is not fully understood, but it is believed to involve the modulation of various signaling pathways involved in inflammation and cancer. 2-[(4-fluorobenzylidene)(oxido)amino]-2-methyl-1-phenyl-1-propanone has been shown to inhibit the activity of the NF-κB pathway, which is a key regulator of inflammation and cancer. It has also been shown to activate the Nrf2 pathway, which is a major regulator of antioxidant defense.
Biochemical and Physiological Effects:
2-[(4-fluorobenzylidene)(oxido)amino]-2-methyl-1-phenyl-1-propanone has been shown to possess significant anti-inflammatory and antioxidant activities, which make it a promising candidate for the treatment of various inflammatory diseases, such as rheumatoid arthritis, asthma, and inflammatory bowel disease. 2-[(4-fluorobenzylidene)(oxido)amino]-2-methyl-1-phenyl-1-propanone has also been found to possess anticancer properties, and it has been shown to inhibit the growth of various cancer cells, including breast, lung, and colon cancer cells. In addition, 2-[(4-fluorobenzylidene)(oxido)amino]-2-methyl-1-phenyl-1-propanone has been found to possess neuroprotective properties and has been shown to improve cognitive function in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of 2-[(4-fluorobenzylidene)(oxido)amino]-2-methyl-1-phenyl-1-propanone is its diverse biological activities, which make it a promising candidate for the treatment of various diseases. 2-[(4-fluorobenzylidene)(oxido)amino]-2-methyl-1-phenyl-1-propanone is also relatively easy to synthesize, which makes it readily available for research purposes. However, one of the limitations of 2-[(4-fluorobenzylidene)(oxido)amino]-2-methyl-1-phenyl-1-propanone is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for the research on 2-[(4-fluorobenzylidene)(oxido)amino]-2-methyl-1-phenyl-1-propanone. One of the areas that requires further investigation is the mechanism of action of 2-[(4-fluorobenzylidene)(oxido)amino]-2-methyl-1-phenyl-1-propanone. Although some studies have suggested that 2-[(4-fluorobenzylidene)(oxido)amino]-2-methyl-1-phenyl-1-propanone modulates various signaling pathways involved in inflammation and cancer, the exact mechanisms by which it exerts its biological effects are not fully understood. In addition, further studies are needed to evaluate the efficacy and safety of 2-[(4-fluorobenzylidene)(oxido)amino]-2-methyl-1-phenyl-1-propanone in vivo. Finally, the development of novel formulations of 2-[(4-fluorobenzylidene)(oxido)amino]-2-methyl-1-phenyl-1-propanone that improve its solubility and bioavailability could enhance its therapeutic potential.
Aplicaciones Científicas De Investigación
2-[(4-fluorobenzylidene)(oxido)amino]-2-methyl-1-phenyl-1-propanone has been extensively studied for its potential therapeutic applications. It has been shown to exhibit significant anti-inflammatory and antioxidant activities, which make it a promising candidate for the treatment of various inflammatory diseases, such as rheumatoid arthritis, asthma, and inflammatory bowel disease. 2-[(4-fluorobenzylidene)(oxido)amino]-2-methyl-1-phenyl-1-propanone has also been found to possess anticancer properties, and it has been shown to inhibit the growth of various cancer cells, including breast, lung, and colon cancer cells.
Propiedades
IUPAC Name |
1-(4-fluorophenyl)-N-(2-methyl-1-oxo-1-phenylpropan-2-yl)methanimine oxide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FNO2/c1-17(2,16(20)14-6-4-3-5-7-14)19(21)12-13-8-10-15(18)11-9-13/h3-12H,1-2H3/b19-12- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKVBUWOIHYLFFZ-UNOMPAQXSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)C1=CC=CC=C1)[N+](=CC2=CC=C(C=C2)F)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C(=O)C1=CC=CC=C1)/[N+](=C/C2=CC=C(C=C2)F)/[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-methyl-N-[4-(4-methyl-1-piperazinyl)phenyl]-3-nitrobenzamide](/img/structure/B4818945.png)
![N-{3-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}-6,8-dimethyl-2-(3-pyridinyl)-4-quinolinecarboxamide](/img/structure/B4818953.png)


![1-bromo-4-{[4-(phenylsulfonyl)benzyl]oxy}benzene](/img/structure/B4818987.png)
![N'-[5,6-dimethyl-7-(2-pyridinylmethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-yl]-N,N-diethyl-1,2-ethanediamine](/img/structure/B4818990.png)

![1-[4-(2-furyl)-6-(trifluoromethyl)-2-pyrimidinyl]-3-(2-naphthyl)-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B4818994.png)

![2-(2,5-dimethylphenyl)-4-{[4-(2-fluorophenyl)-1-piperazinyl]carbonyl}-6-methylquinoline](/img/structure/B4819002.png)

![methyl 2-[(3-chlorobenzyl)thio]-1-cyclopropyl-7-methyl-4-oxo-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4819017.png)
![3-(1,3-benzodioxol-5-yl)-N-[3-(diethylamino)propyl]acrylamide](/img/structure/B4819020.png)
